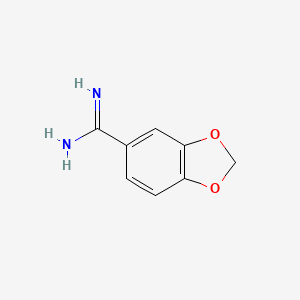
1,3-Benzodioxole-5-carboximidamide
Descripción general
Descripción
1,3-Benzodioxole-5-carboximidamide is an organic compound with the molecular formula C8H8N2O3 . It is also known as N-Hydroxybenzo[d][1,3]dioxole-5-carboximidamide . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-5-carboximidamide is characterized by an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da . The InChI code for this compound is 1S/C8H8N2O3/c9-8(10)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2,(H2,9,10) .Aplicaciones Científicas De Investigación
Anticancer, DNA Binding, and Antibacterial Agents : Derivatives of 2-phenyl 1,3-benzodioxole have been synthesized and investigated for their anticancer, antibacterial, and DNA binding potential. These derivatives show promising activity against cancer and bacterial cells with potential for binding to DNA. Compound 3c, in particular, exhibited greater anticancer and antibacterial potency than standard reference compounds (Gupta et al., 2016).
Synthesis of Thioureas and N-Acylthioureas : Research involving (benzotriazol-1-yl)carboximidamides, which are structurally related to 1,3-benzodioxole-5-carboximidamide, led to the synthesis of thioureas and N-acylthioureas. These compounds have potential applications in various chemical syntheses (Katritzky et al., 2004).
Antibacterial Evaluation of Derivatives : Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide have been synthesized and evaluated for their antibacterial activity. This study identified potent molecules with moderate activity against various bacterial strains (Siddiqa et al., 2014).
Oxidation Studies : The oxidation of 2,2-disubstituted 1,3-benzodioxoles leads to various derivatives, including 5-acetoxy and 5,6-dione derivatives. This study contributes to the understanding of the reactivity and potential applications of benzodioxole derivatives (Cole et al., 1980).
Insecticide Synergism and Oxidase Inhibition : 1,3-Benzodioxole derivatives have been examined for their effectiveness in synergizing the toxicity of insecticides, like carbaryl, and for inhibiting microsomal oxidase, which has implications in pest control (Desmarchelier et al., 1973).
Photopolymerization Kinetics : A study on 1,3-benzodioxole-5-yl-methyl-maleimide (BDOMM), a hydrogen-abstraction photoinitiator for free radical photopolymerization, highlights its application in avoiding the use of additional co-initiators and maintaining high photo-initiation efficiency (Wang et al., 2014).
Endothelin Receptor Antagonists : The benzodioxole group, including 1,3-benzodioxole derivatives, is present in endothelin receptor antagonists, which are important in medicinal chemistry for treating conditions related to the endothelin system (Tasker et al., 1997).
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carboximidamide derivatives has been studied in the context of their biological activity. For example, a novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .
Direcciones Futuras
The future directions for the study of 1,3-Benzodioxole-5-carboximidamide and its derivatives include the development of novel auxin receptor agonists and the employment of these compounds for enhancing root growth and crop production . Additionally, the continuous acylation of 1,3-Benzodioxole-5-carboximidamide using a recyclable heterogeneous substoichiometric catalyst in a continuous process is a promising area of research .
Propiedades
IUPAC Name |
1,3-benzodioxole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFQQMHSZJBVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



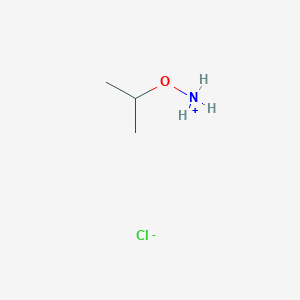
![[(3,4-Dichlorophenyl)methoxy]ammonium chloride](/img/structure/B7776460.png)



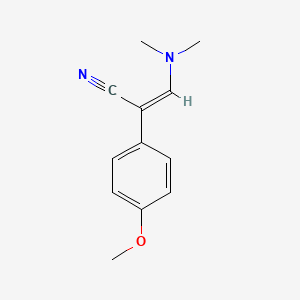
![[(4-Fluorophenyl)methoxy]ammonium chloride](/img/structure/B7776502.png)
![Ethyl 3-amino-3-{[(methoxycarbonyl)amino]imino}propanoate](/img/structure/B7776507.png)
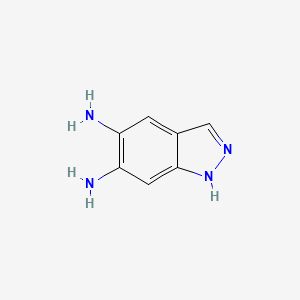


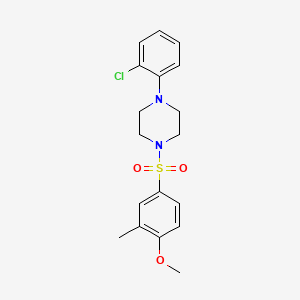
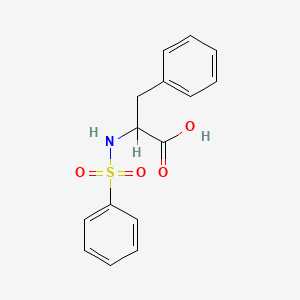
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B7776544.png)